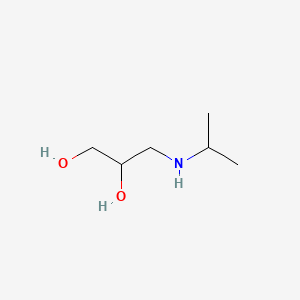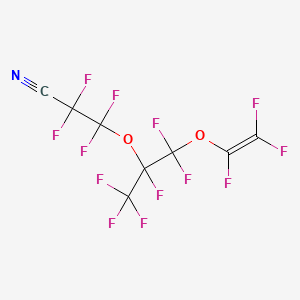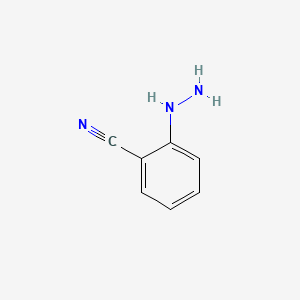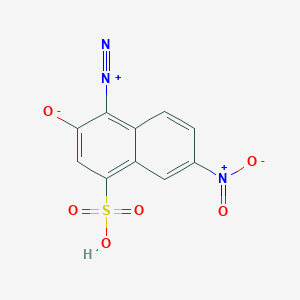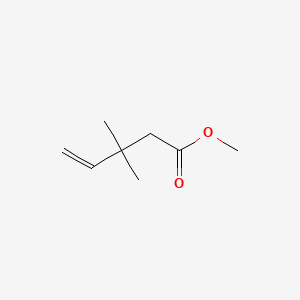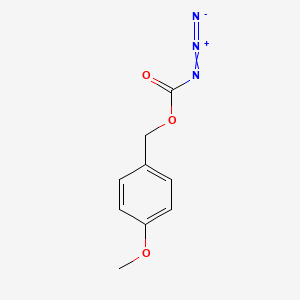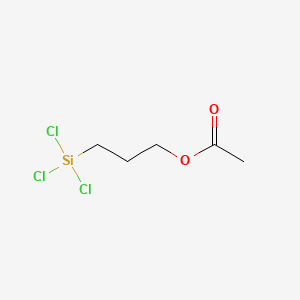
3-(Trichlorosilyl)propyl acetate
Übersicht
Beschreibung
“3-(Trichlorosilyl)propyl acetate” is an organosilicon compound . It has a molecular formula of C5H9Cl3O2Si . The IUPAC name for this compound is 3-trichlorosilylpropyl acetate .
Molecular Structure Analysis
The molecular weight of “3-(Trichlorosilyl)propyl acetate” is 235.57 g/mol . The InChI of this compound is InChI=1S/C5H9Cl3O2Si/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 . The canonical SMILES of this compound is CC(=O)OCCCSi(Cl)Cl .
Chemical Reactions Analysis
Trichlorosilyl anions, which are stabilized solely by trichlorosilyl groups, have been prepared with various elements and have been used in substitution reactions, as superacids, and weakly coordinating anions . They are known for their high reactivity, which makes them useful as reagents in a number of transformations .
Physical And Chemical Properties Analysis
“3-(Trichlorosilyl)propyl acetate” is a transparent liquid . It has a density of 1.277g/cm³ . The boiling point of this compound is 217.8ºC at 760mmHg .
Wissenschaftliche Forschungsanwendungen
Lewis Base Activation of Lewis Acids
3-(Trichlorosilyl)propyl acetate has been studied for its role in Lewis acid activation. Denmark, Wynn, and Beutner (2002) demonstrated that the weak Lewis acid silicon tetrachloride could be activated by catalytic amounts of chiral bisphosphoramide to form a highly reactive trichlorosilyl cation. This cation effectively promotes aldol addition reactions between aldehydes and silyl ketene acetals, exhibiting excellent enantioselectivity (Denmark, Wynn, & Beutner, 2002).
Adhesion Improvement in Rubber
Romero-Sánchez, Pastor-Blas, and Martín-Martínez (2000) explored the use of solvents like ethyl, propyl, and butyl acetates for chlorinating styrene–butadiene rubber (SBR). They found that the solvent plays a critical role in the effectiveness of chlorination, impacting the adhesion properties and surface modifications of the rubber (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
Preparation of Silica-bonded Catalysts
Sefat, Deris, and Niknam (2011) described the preparation of silica-bonded propyl-diethylene-triamine-N-sulfamic acid by reacting 3-diethylenetriamine-propylsilica and chlorosulfonic acid. This material was used as a recyclable catalyst for synthesizing 1,1-diacetates from aromatic aldehydes and acetic anhydride under mild conditions (Sefat, Deris, & Niknam, 2011).
Antioxidant and Antimicrobial Activities in Red Propolis
Righi et al. (2011) investigated the antioxidant and antimicrobial activities of extracts from Brazilian red propolis, which included ethyl acetate among its solvents. They identified various compounds and demonstrated significant antimicrobial activity toward Gram-positive and Gram-negative bacteria (Righi et al., 2011).
Gas-phase Reactions of Acetates with Cl Atoms
Cuevas et al. (2005) conducted a study on the kinetics of gas-phase reactions of chlorine atoms with aliphatic acetates, including propyl acetate. They provided insights into the reaction mechanisms and atmospheric implications of these reactions (Cuevas, Notario, Martínez, & Albaladejo, 2005).
Safety And Hazards
This compound is recommended to be handled with personal protective equipment, and it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-trichlorosilylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2Si/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZGKQJHXXBSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200953 | |
| Record name | 3-(Trichlorosilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichlorosilyl)propyl acetate | |
CAS RN |
5290-25-5 | |
| Record name | 1-Propanol, 3-(trichlorosilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trichlorosilyl)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trichlorosilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trichlorosilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

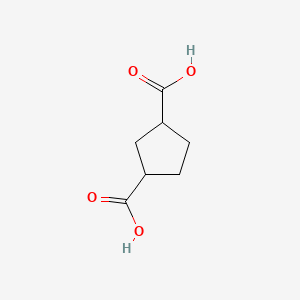
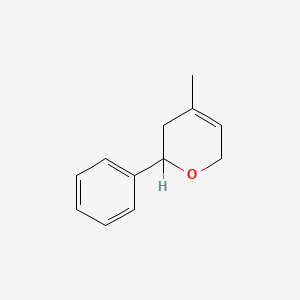
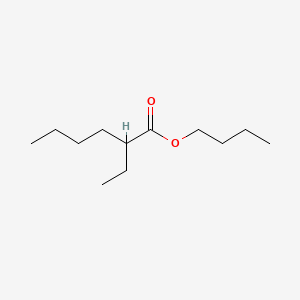
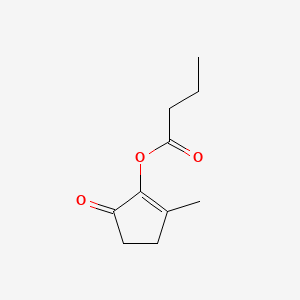
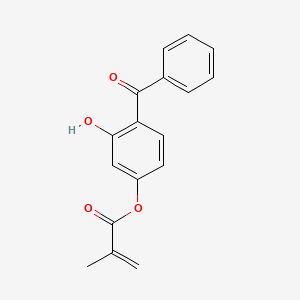
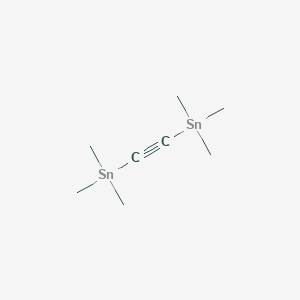
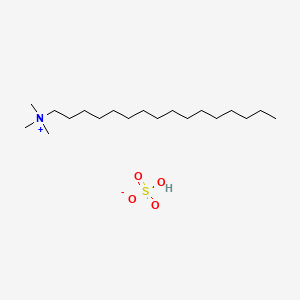
![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)
